![molecular formula C18H15NO4S B2584382 Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-21-4](/img/structure/B2584382.png)
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The molecular weight of a similar compound, “Methyl benzo[b]thiophene-2-carboxylate”, is 192.234 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” was synthesized from 2-Fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “Methyl benzo[b]thiophene-2-carboxylate” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Thiophene derivatives have been synthesized by various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has also been reported .Physical And Chemical Properties Analysis
The physical form of a similar compound, “Methyl 3-aminobenzo[b]thiophene-2-carboxylate”, is described as a light-yellow to yellow-brown to dark brown powder or crystals . The IR (neat) νmax/cm−1 of “Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is 3468 (N–H), 3335 (N–H), 1664 (CO) .Scientific Research Applications
Asymmetric Synthesis
Thiourea-Catalyzed Asymmetric Michael Addition
A study highlights the use of thiourea-catalyzed asymmetric Michael addition involving activated methylene compounds and α,β-unsaturated imides, indicating the potential of such compounds in enantioselective synthesis. The research showcases high enantioselectivity in reactions, underscoring the compound's role in the synthesis of chiral molecules (Inokuma, Hoashi, & Takemoto, 2006).
Anti-inflammatory Applications
Inhibition of Cell Adhesion
Research into 3-alkoxybenzo[b]thiophene-2-carboxamides, such as Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate, demonstrates their ability to decrease neutrophil adherence to activated endothelial cells. This effect is achieved by inhibiting the upregulation of adhesion molecules (E-selectin, ICAM-1, VCAM-1), suggesting potential anti-inflammatory applications (Boschelli et al., 1995).
Chemical Synthesis and Modification
Substitution Reactions
A study on the substitution reactions of benzo[b]thiophen derivatives, including bromination, nitration, and acetylation, showcases the chemical versatility of this compound. These reactions yield variously substituted products, indicating the compound's utility in synthetic chemistry (Clarke, Scrowston, & Sutton, 1973).
Cyclization Reactions
Formation of Quinazolin-Thiones
Acylation and subsequent cyclization of N-methyl-thiobenzamides, including derivatives of this compound, lead to the formation of quinazoline-thiones. This process highlights the compound's role in the synthesis of heterocyclic molecules (Hanusek, Drabina, Sedlák, & Rosa, 2006).
Biological Activity
Inhibitor of Glyceraldehyde Phosphate Dehydrogenase
Derivatives of this compound have been identified as inhibitors of glyceraldehyde phosphate dehydrogenase (GAPDH), a key enzyme in metabolic pathways. This suggests potential applications in treating diseases related to metabolic dysfunctions (Calenbergh, Eeckhout, Herdewijn, De Bruyn, Verlinde, Hol, Callens, Aerschot, & Rozenski, 1994).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, compound 17d demonstrated the highest activity with IC50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively. It also induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells based on DAPI staining and propidium iodide (PI) staining followed by flow cytometry analyses .
Safety and Hazards
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .
properties
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-12-7-5-6-11(10-12)17(20)19-15-13-8-3-4-9-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPPKHFCXPFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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